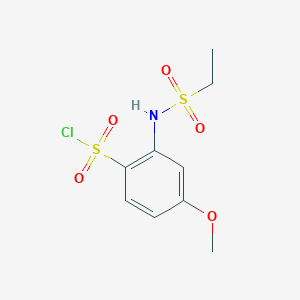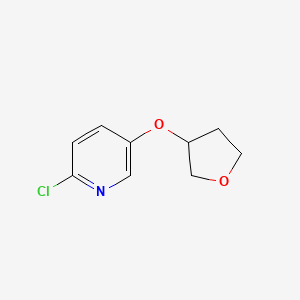
2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
A research study led by Doebelin et al. (2014) developed a method to synthesize pentaarylpyridine derivatives, starting from 2-chloro-3-hydroxypyridine. This process involved sequential Suzuki-Miyaura reactions and highlighted the significance of the 2-OBn pyridine protecting group. The resulting compounds exhibit notable photophysical properties like a large Stokes shift, strong solvatochromism, and high quantum yield, making them promising for designing environment-sensitive probes (Doebelin et al., 2014).
Synthesis of Pyridine Derivatives
Sausln'sh, Chekavlchus, and Duburs (1995) presented a method for synthesizing 4-pyrazolyl- and 4-pyridyl-5-oxo-1, 4, 5, 7-tetrahydrofuro[3, 4b]pyridines. This synthesis utilized 4-chloro- or 4-acetoxyacetoacetic esters in the Hantsch synthesis, emphasizing the versatility of chloro- and acetoxy-substituted pyridines in chemical synthesis (Sausln'sh, Chekavlchus, & Duburs, 1995).
Enzymatic Kinetic Resolution
Busto, Gotor‐Fernández, and Gotor (2006) reported the enzymatic kinetic resolution of 4-chloro-2-(1-hydroxyalkyl)pyridines using Pseudomonas cepacia lipase. This process is significant for preparing enantiomerically pure catalysts derived from 4-(N,N-dimethylamino)pyridine, demonstrating the utility of pyridine derivatives in catalyst synthesis (Busto, Gotor‐Fernández, & Gotor, 2006).
Ortho-Directing Group in Lithiation
Azzouz, Bischoff, Fruit, and Marsais (2006) explored the use of tetrahydropyran-2-yloxy as an ortho-directing group in the lithiation of pyridines. This study provides insights into the regioselective functionalization of pyridines, which is crucial for synthesizing various pyridine-based compounds (Azzouz, Bischoff, Fruit, & Marsais, 2006).
Carboxamide Synthesis
Tozawa, Yamane, and Mukaiyama (2005) developed an effective method for synthesizing carboxamides using tetrakis(pyridine-2-yloxy)silane. This novel reagent serves as a mild dehydrating agent in the formation of carboxamides from carboxylic acids and amines, demonstrating the application of pyridine derivatives in organic synthesis (Tozawa, Yamane, & Mukaiyama, 2005).
Propiedades
IUPAC Name |
2-chloro-5-(oxolan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-9-2-1-7(5-11-9)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPHMBPRYLXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(tetrahydrofuran-3-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



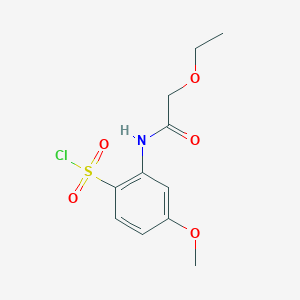
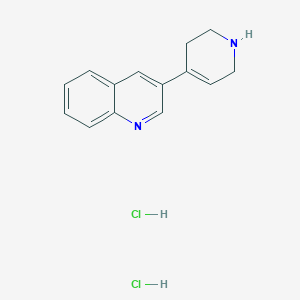
![[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1429992.png)
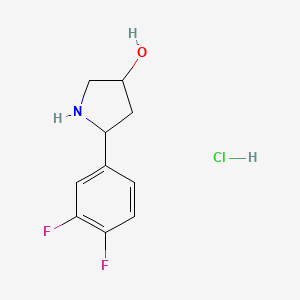
![2-methyl-N-[2-(methylamino)ethyl]propanamide hydrochloride](/img/structure/B1429995.png)
![8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B1429997.png)
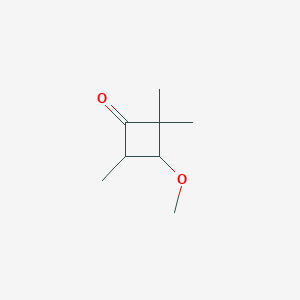
![9-Methyl-6-azaspiro[3.5]nonane](/img/structure/B1430002.png)
![3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride](/img/structure/B1430003.png)
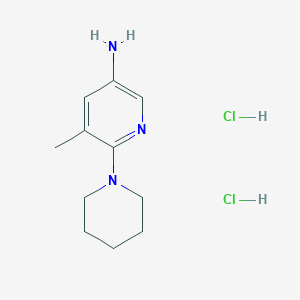
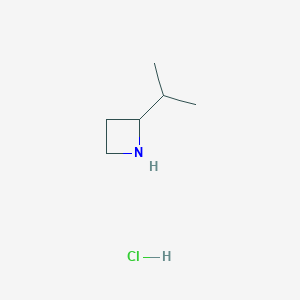
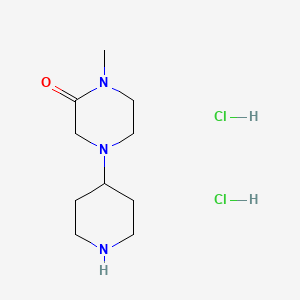
![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)
